molecular formula C9H9FN2O B13945771 5-Amino-4-fluoro-1-methylindolin-2-one

5-Amino-4-fluoro-1-methylindolin-2-one

Cat. No.: B13945771
M. Wt: 180.18 g/mol
InChI Key: UNEZQHCOICDRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-fluoro-1-methylindolin-2-one is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-4-fluoro-1-methylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-fluoro-1-methylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-amino-4-fluoro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9FN2O/c1-12-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4,11H2,1H3

InChI Key

UNEZQHCOICDRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2F)N

Origin of Product

United States
Foundational & Exploratory

Strategic Synthesis and Mechanistic Evaluation of 5-Amino-4-fluoro-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-4-fluoro-1-methylindolin-2-one (CAS: 1891125-40-8) is a highly specialized heterocyclic intermediate utilized in the development of advanced therapeutics, particularly in the synthesis of BCL6 modulators and ligand-directed degraders (PROTACs)[1]. The incorporation of the fluorine atom at the C4 position and the methyl group at N1 restricts conformational flexibility and modulates the pKa of adjacent functional groups, enhancing target binding affinity and metabolic stability. This technical guide delineates a validated, three-step synthetic pathway to yield this critical building block, emphasizing the mechanistic causality and in-process controls necessary for reproducible scale-up[2].

Section 1: Retrosynthetic Strategy & Pathway Design

The core indolin-2-one scaffold can be functionalized through a sequence of regioselective transformations[3]. The optimal forward synthesis begins with commercially available 4-fluoroindolin-2-one. The pathway is strategically designed to establish the N-methyl group prior to electrophilic aromatic substitution to prevent competing N-nitration or N-oxidation[2].

SynthesisPathway SM 4-Fluoroindolin-2-one Int1 4-Fluoro-1-methyl- indolin-2-one SM->Int1 Step 1: Methylation Me2SO4, NaOH Int2 4-Fluoro-1-methyl- 5-nitroindolin-2-one Int1->Int2 Step 2: Nitration HNO3, H2SO4 Product 5-Amino-4-fluoro- 1-methylindolin-2-one Int2->Product Step 3: Reduction H2, Pd/C

Forward synthesis pathway for 5-Amino-4-fluoro-1-methylindolin-2-one.

Section 2: Step-by-Step Methodologies & Mechanistic Causality
2.1 Step 1: N-Methylation of 4-Fluoroindolin-2-one

Causality & Logic: The amide nitrogen of indolin-2-one is a poor nucleophile due to resonance delocalization into the adjacent carbonyl. Deprotonation requires a strong base. Utilizing aqueous sodium hydroxide with dimethyl sulfate (Me₂SO₄) at elevated temperatures forces the reaction to completion. The biphasic nature of the reaction requires vigorous stirring, and the high temperature (120 °C) overcomes the activation energy barrier for the Sₙ2 attack on the methylating agent[2].

Protocol (Self-Validating System):

  • Initiation: Suspend 4-fluoroindolin-2-one in water. Add 1N NaOH (approx. 2.4 equivalents) and dimethyl sulfate (approx. 1.7 equivalents)[2].

  • Thermal Activation: Heat the vigorously stirred mixture to 120 °C for 40 minutes[2].

  • In-Process Control (IPC): Monitor via LCMS. Self-Validation: A successful reaction will show the disappearance of the starting material mass and the appearance of the product mass (m/z 166.2 [M+H]⁺). If starting material remains (e.g., >20%), additional Me₂SO₄ must be titrated into the vessel[2].

  • Workup: Quench with saturated aqueous NaCl to increase the ionic strength of the aqueous layer, driving the organic product into the extraction phase. Extract with ethyl acetate (3x)[2].

  • Purification: Dry the combined organic layers over MgSO₄, filter through Celite, and purify via silica gel chromatography (0-50% EtOAc/Hexane) to yield 4-fluoro-1-methylindolin-2-one as a white solid[2].

2.2 Step 2: Regioselective Nitration

Causality & Logic: Electrophilic aromatic substitution on the indolin-2-one ring is governed by the electron-donating effects of the N1-methyl group and the C4-fluorine[3]. The C5 position is para to the nitrogen and ortho to the fluorine, making it the most nucleophilic site on the aromatic ring. Strict thermal control (-30 °C) is mandatory to prevent over-nitration (e.g., at C7) and oxidative degradation of the indolinone core by the highly reactive nitronium ion[2].

NitrationLogic Start 4-Fluoro-1-methylindolin-2-one Nitronium Nitronium Ion (NO2+) Formation in H2SO4/HNO3 Matrix Start->Nitronium Acid Addition Temp Thermal Control (-30 °C) Arrests Over-Nitration Nitronium->Temp Exotherm Mitigation Directing Regioselectivity: C5 Activation (Para to N1, Ortho to F4) Temp->Directing Electrophilic Attack Product 4-Fluoro-1-methyl-5-nitroindolin-2-one Directing->Product Aqueous Quench

Mechanistic logic and regiocontrol parameters during the electrophilic nitration step.

Protocol (Self-Validating System):

  • Matrix Preparation: Dissolve 4-fluoro-1-methylindolin-2-one (1.0 eq) in concentrated sulfuric acid (98%) and cool the solution to -30 °C using a dry ice/acetone bath[2].

  • Electrophile Generation: In a separate vessel, prepare a nitrating mixture of 90% nitric acid (1.1 eq) in 98% sulfuric acid[2].

  • Addition: Add the nitrating mixture dropwise to the starting material solution, strictly maintaining the internal temperature at -30 °C. Allow the mixture to warm to 0 °C over 30 minutes[2].

  • Quench (Self-Validation): Pour the reaction mixture onto crushed ice. Validation: The rapid dilution of sulfuric acid arrests the nitration instantly. The product precipitates as a distinct yellow solid, providing an immediate visual confirmation of nitroaromatic formation[2].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (0-100% EtOAc/Hexane) to afford 4-fluoro-1-methyl-5-nitroindolin-2-one[2].

2.3 Step 3: Catalytic Nitro Reduction

Causality & Logic: The conversion of the nitro group to an amine must be achieved without reductive defluorination. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) at room temperature provides the perfect balance of reactivity and chemoselectivity[1]. Methanol serves as a protic solvent that facilitates the proton-coupled electron transfer required for nitro reduction[2].

Protocol (Self-Validating System):

  • Setup: Suspend 4-fluoro-1-methyl-5-nitroindolin-2-one in methanol. Add catalytic Palladium on Carbon (Pd/C)[2].

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon (1 atm). Stir at room temperature for 2 hours[2].

  • In-Process Control (IPC): Monitor the reaction via TLC or LCMS. Validation: The distinct yellow color of the nitro precursor will dissipate as the aniline forms. LCMS will confirm the target mass (m/z 181.2 [M+H]⁺)[1].

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Critical Safety Step: Do not allow the Pd/C to dry out in the presence of methanol vapors, as it is highly pyrophoric). Concentrate the filtrate under reduced pressure to afford the final product, 5-amino-4-fluoro-1-methylindolin-2-one[2].

Section 3: Quantitative Data & Analytical Validation

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative metrics and analytical targets for each synthetic step based on validated patent literature[2].

StepTransformationReagents & ConditionsExpected YieldAnalytical Target (LCMS)
1 N-MethylationMe₂SO₄, 1N NaOH, H₂O, 120 °C, 40 minQuantitative (~100%)m/z 166.2 [M+H]⁺
2 Regioselective Nitration90% HNO₃, 98% H₂SO₄, -30 °C to 0 °C, 30 min~30.0%m/z 211.2 [M+H]⁺
3 Nitro ReductionH₂ (1 atm), Pd/C, MeOH, RT, 2 h~85.0%m/z 181.2 [M+H]⁺
Section 4: Conclusion

The synthesis of 5-amino-4-fluoro-1-methylindolin-2-one is a prime example of leveraging fundamental physical organic chemistry to achieve high regioselectivity and chemoselectivity. By employing strict thermal controls during nitration and mild catalytic conditions during reduction, researchers can reliably produce this critical intermediate. The self-validating nature of the protocols ensures that deviations in reagent efficacy or environmental conditions can be caught and corrected in real-time, safeguarding downstream pharmaceutical applications.

References
  • Title: WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Source: Google Patents URL

Sources

Methodological & Application

The Strategic Application of 5-Amino-4-fluoro-1-methylindolin-2-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 5-Amino-4-fluoro-1-methylindolin-2-one, a key pharmaceutical intermediate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex therapeutic agents, with a particular focus on the targeted anticancer drug, Nintedanib.

Introduction: The Pivotal Role of a Fluorinated Indolinone Intermediate

5-Amino-4-fluoro-1-methylindolin-2-one has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and an amino group on the indolinone core, make it an ideal precursor for the synthesis of a new generation of kinase inhibitors. The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule, underscoring the importance of this intermediate in drug design and development.

This guide will focus on the principal application of 5-Amino-4-fluoro-1-methylindolin-2-one in the synthesis of Nintedanib, a potent triple angiokinase inhibitor. Nintedanib targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), all of which are implicated in the pathogenesis of various cancers and fibrotic diseases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry. The key properties of 5-Amino-4-fluoro-1-methylindolin-2-one are summarized in the table below.

PropertyValueSource
CAS Number 1891125-40-8[2]
Molecular Formula C₉H₉FN₂O[2]
Molecular Weight 180.18 g/mol [2]
Appearance Likely a solid, crystalline substance (based on related compounds)[3]
Solubility Expected to be soluble in organic solvents and have limited solubility in water (based on related compounds)[3]
Melting Point Not explicitly available. A related compound, 4-Fluoro-5-methylindolin-2-one, has a melting point in the range of 143-147°C.[3]

Synthesis of Nintedanib: A Detailed Protocol

The synthesis of Nintedanib from 5-Amino-4-fluoro-1-methylindolin-2-one is a multi-step process that requires careful control of reaction conditions. The following protocol is a comprehensive, step-by-step guide designed to ensure a high yield and purity of the final product.

Experimental Workflow: Synthesis of Nintedanib

Nintedanib Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification start 5-Amino-4-fluoro-1-methylindolin-2-one product1 Intermediate A (Enol Ether Formation) start->product1 Heat reagent1 Trimethyl Orthobenzoate & Acetic Anhydride reagent1->product1 product2 Nintedanib (Crude) product1->product2 Methanol, Reflux reagent2 N-(4-aminophenyl)-N-methyl- 2-(4-methylpiperazin-1-yl)acetamide reagent2->product2 final_product Nintedanib (Pure) product2->final_product purification Column Chromatography & Recrystallization purification->final_product

Caption: Synthetic workflow for Nintedanib.

Step-by-Step Methodology

Step 1: Synthesis of the Enol Ether Intermediate

  • To a solution of 5-Amino-4-fluoro-1-methylindolin-2-one in a suitable solvent such as xylene, add triethyl orthobenzoate and acetic anhydride.[4]

  • Heat the reaction mixture to approximately 110-120°C and maintain this temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, the enol ether intermediate, is collected by filtration and dried under vacuum.

Step 2: Condensation with the Aniline Side Chain to Yield Nintedanib

  • Dissolve the dried enol ether intermediate from Step 1 in methanol.

  • Add N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide to the solution.[5]

  • Reflux the reaction mixture for approximately 5 hours, again monitoring by TLC.[5]

  • After the reaction is complete, cool the mixture, which should result in the precipitation of crude Nintedanib.

  • Collect the crude product by filtration.

Step 3: Purification of Nintedanib

  • The crude Nintedanib is purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate and n-hexane.[6]

  • Further purification can be achieved by recrystallization from a solvent system like methanol to yield Nintedanib of high purity.[7]

Mechanism of Action of Nintedanib: Targeting Key Signaling Pathways

Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades.[8] This multi-targeted inhibition disrupts key processes involved in tumor angiogenesis and fibroblast proliferation, which are hallmarks of cancer and fibrotic diseases.

Signaling Pathways Inhibited by Nintedanib

Caption: Nintedanib inhibits key signaling pathways.

Safety, Handling, and Storage

  • Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Wash hands thoroughly after handling.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Amino-4-fluoro-1-methylindolin-2-one is a valuable and versatile pharmaceutical intermediate, integral to the synthesis of the clinically significant kinase inhibitor, Nintedanib. The protocols and information provided in this guide are intended to empower researchers to confidently and safely utilize this compound in their drug discovery and development endeavors. Adherence to the detailed methodologies and safety precautions outlined herein is paramount to achieving successful synthetic outcomes and ensuring a safe laboratory environment.

References

  • Preparation method of nintedanib intermedi
  • An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. IJIRT. [Link]

  • Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. bioRxiv. [Link]

  • Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). ResearchGate. [Link]

  • Safety Data Sheet. Merck Millipore. [Link]

  • A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).
  • Improved Process For Preparation Of Nintedanib And Pharmaceutically Salts Thereof. IP.com. [Link]

  • A synthetic method of Nintedanib and an intermediate of Nintedanib.
  • Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. [Link]

  • VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis. PLOS One. [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment. PMC. [Link]

  • Process for the manufacture of an indolinone derivative.
  • What are the therapeutic candidates targeting VEGFR? Synsight. [Link]

  • Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-7-carboxylate. Pharmaffiliates. [Link]

  • 5-Amino-4-hydroxyhexan-2-one. PubChem. [Link]

  • 5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile. PubChem. [Link]

  • Synthesis and crystal structure of 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate, C20H16FNO5. ResearchGate. [Link]

  • Nintedanib: A Review of Its Use as Second-Line Treatment in Adults with Advanced Non-Small Cell Lung Cancer of Adenocarcinoma Histology. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization & Impurity Control for 5-Amino-4-fluoro-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of 5-amino-4-fluoro-1-methylindolin-2-one . This compound is a critical functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and targeted protein degraders (e.g., Bcl6 modulators)[1].

Because the upstream synthesis typically involves the palladium-catalyzed hydrogenation of a nitro-fluoroarene precursor, the crude product is highly susceptible to specific catalytic and oxidative side reactions. This guide provides the mechanistic causality behind these impurities and a self-validating protocol to ensure high-purity isolation.

Part 1: Quantitative Impurity Profiling

To successfully purify the target compound, we must first understand the thermodynamic and solubility differences of its common impurities. The table below summarizes the quantitative and mechanistic profile of impurities typically encountered in the crude matrix.

Impurity ProfileStructural DeviationMechanistic OriginRelative Solubility (EtOAc/Heptane)Targeted Purge Strategy
5-Amino-1-methylindolin-2-one Loss of C4-FluorineHydrodefluorination during Pd/C reductionHigh (Remains in solution)Mother liquor rejection via controlled anti-solvent ratio
4-Fluoro-1-methyl-5-nitroindolin-2-one Unreduced NO₂ groupIncomplete catalytic hydrogenationModerateExtended age time; purge in cold wash step
Azo/Azoxy Dimers N=N or N=N(O) linkageAuto-oxidation of the aniline moietyVery Low (Precipitates early)Activated carbon adsorption & hot filtration
Ring-Opened Amides Cleaved indolinone ringHydrolytic degradation (high pH/temp)HighpH control during upstream aqueous workup

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high level of the des-fluoro impurity (5-amino-1-methylindolin-2-one) in my final crystal crop, and how do I purge it?

Causality: The loss of the fluorine atom is not a crystallization artifact but an upstream reaction byproduct. During the catalytic hydrogenation of 4-fluoro-1-methyl-5-nitroindolin-2-one, the highly polarized C–F bond can undergo oxidative addition to the Pd(0) catalyst. Subsequent reaction with a hydride source and reductive elimination yields the defluorinated product[2]. Because fluorine substitution often dictates metabolic stability in drug design, this impurity is critical to remove. Solution: The des-fluoro impurity lacks the highly electronegative fluorine atom, which subtly alters its dipole moment and crystal lattice energy, making it significantly more soluble in non-polar anti-solvents than the target compound. You can purge this by strictly limiting your EtOAc:Heptane anti-solvent ratio to a maximum of 1:4. Pushing the ratio higher to maximize yield will force the des-fluoro impurity to co-precipitate.

Q2: My crystals are turning dark brown/purple upon drying. What is happening?

Causality: Electron-rich anilines (such as the 5-amino group on your indolinone core) are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This radical-mediated process forms highly conjugated, colored azo, azoxy, or quinone-imine polymeric species. Solution: Crystallization and drying must be performed under a strict inert atmosphere (N₂ or Ar). Additionally, incorporating an activated carbon treatment prior to crystallization will adsorb these polymeric species.

Q3: During anti-solvent addition, my product "oils out" instead of forming crystals. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too rapidly, causing the solute concentration to exceed its amorphous solubility limit before stable crystal nucleation can occur. Solution: You are bypassing the metastable zone. Reheat the mixture to re-dissolve the oil, cool slowly to the nucleation temperature (approx. 40°C), and add 1-2% w/w of pure seed crystals. Hold the temperature for 30 minutes to allow a robust seed bed to form before resuming anti-solvent addition.

Part 3: Mechanistic Workflow

The following diagram illustrates the logical relationship between upstream reaction pathways, impurity generation, and how our downstream crystallization protocol systematically rejects them.

ImpurityLogic SM 4-Fluoro-1-methyl- 5-nitroindolin-2-one H2 Pd/C, H2 (Reduction) SM->H2 Target 5-Amino-4-fluoro- 1-methylindolin-2-one (Target) H2->Target Main Pathway DesFluoro 5-Amino-1-methylindolin-2-one (Hydrodefluorination Impurity) H2->DesFluoro Over-reduction (C-F Activation) OxPolymers Azo/Azoxy Dimers (Oxidation Impurities) Target->OxPolymers O2 Exposure Carbon Activated Carbon Filtration Target->Carbon Cryst Crystallization (EtOAc/Heptane) DesFluoro->Cryst OxPolymers->Carbon Pure High-Purity Product (>99.5%) Cryst->Pure Crystals Waste Mother Liquor / Filter Cake (Waste) Cryst->Waste Mother Liquor (Des-fluoro) Carbon->Cryst Filtrate Carbon->Waste Cake (Polymers)

Logical relationship of reaction pathways, impurity generation, and targeted downstream rejection.

Part 4: Self-Validating Crystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

Objective: Isolate 5-amino-4-fluoro-1-methylindolin-2-one while purging hydrodefluorination and oxidation impurities.

Step 1: Dissolution & Deoxygenation

  • Suspend the crude product in Ethyl Acetate (EtOAc) (10 volumes relative to crude mass) in a jacketed reactor.

  • Sparge the suspension with N₂ gas for 15 minutes to displace dissolved oxygen.

  • Validation Check: The absence of a rapidly deepening purple hue over 30 minutes confirms an oxygen-free environment.

Step 2: Scavenging & Hot Filtration

  • Add 5% w/w activated carbon (e.g., Darco KB-G) and heat the mixture to 60°C for 1 hour under continuous agitation.

  • Filter the mixture hot through a Celite pad pre-wetted with hot EtOAc into a pre-heated receiving flask.

  • Validation Check: The filtrate must be pale yellow to colorless. If a dark tint persists, repeat the carbon treatment; a dark color indicates residual azo-dimers that will co-precipitate.

Step 3: Nucleation & Anti-Solvent Addition

  • Cool the clear filtrate to 40°C.

  • Begin dropwise addition of degassed n-Heptane (anti-solvent) until the solution becomes slightly turbid (approximately 1:1 EtOAc:Heptane ratio).

  • Add 1% w/w seed crystals and hold at 40°C for 30 minutes to allow seed bed formation.

  • Validation Check: A uniform, free-flowing slurry should form. If the product "oils out" (forms a biphasic liquid), reheat to 60°C, add 1 volume of EtOAc, and cool at a slower rate (e.g., 0.1°C/min).

Step 4: Crystal Growth & Isolation

  • Continue adding n-Heptane over 2 hours until a final EtOAc:Heptane volumetric ratio of 1:4 is reached.

  • Cool the slurry to 5°C at a rate of 0.5°C/min and age for 2 hours.

  • Filter the crystals under a blanket of N₂ and wash the cake with 2 volumes of cold, degassed EtOAc/Heptane (1:4).

  • Validation Check: Analyze the mother liquor via HPLC; it should contain >90% of the initial des-fluoro impurity, validating the purge efficiency of the solvent system.

Step 5: Drying

  • Dry the isolated crystals in a vacuum oven at 45°C under a slight N₂ bleed until a constant weight is achieved.

References

  • Title: WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Source: Google Patents URL
  • Title: Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Technical Support Center: Overcoming False Positives in 5-Amino-4-fluoro-1-methylindolin-2-one Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Amino-4-fluoro-1-methylindolin-2-one and similar novel small molecules. Our goal is to provide you with the expertise and practical guidance needed to identify, troubleshoot, and eliminate false positives in your biochemical assays, ensuring the integrity and reliability of your screening data.

Introduction: The Challenge of False Positives in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries.[1] However, this powerful technique is not without its pitfalls, most notably the prevalence of false-positive "hits." These are compounds that appear to be active against a biological target but are, in fact, artifacts of assay interference.[2][3]

Molecules like 5-Amino-4-fluoro-1-methylindolin-2-one, with their unique chemical scaffolds, can interact with assay components in unexpected ways. Recognizing and mitigating these off-target effects early is critical to avoid wasting significant time and resources pursuing misleading leads.[1][4] This guide provides a systematic approach to navigating these challenges, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in biochemical assays involving small molecules?

A1: False positives typically arise from several distinct mechanisms where the test compound interferes with the assay itself, rather than acting on the intended biological target.[1][5] The primary modes of interference include:

  • Direct Signal Interference: The compound may possess inherent optical properties (e.g., fluorescence or color) that mimic or mask the assay's signal.[4][6][7]

  • Colloidal Aggregation: At screening concentrations, some compounds self-assemble into colloidal aggregates. These particles can nonspecifically sequester and denature proteins, leading to apparent inhibition.[3][8][9]

  • Chemical Reactivity: The compound may be chemically reactive, forming covalent bonds with the target protein or other assay components, leading to nonspecific inhibition.[2][10]

  • Assay Technology-Specific Interference: Certain compounds can directly inhibit reporter enzymes (e.g., luciferase in luminescence assays) or interfere with complex detection chemistries (e.g., quenching singlet oxygen in AlphaScreen® assays).[2][11]

Q2: My primary assay is fluorescence-based. How can I determine if 5-Amino-4-fluoro-1-methylindolin-2-one is a genuine hit or just an artifact?

A2: With fluorescence assays, it is crucial to rule out direct compound interference.[12][13] There are two main mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, artificially increasing the signal and leading to a false positive (in signal-increase assays) or masking inhibition (in signal-decrease assays).[7][10]

  • Fluorescence Quenching (Inner Filter Effect): The compound may absorb the excitation light intended for the assay's fluorophore or absorb the light emitted by it. This leads to a decrease in the measured signal, which can be misinterpreted as inhibition (a false positive).[7][10]

To investigate these possibilities, you must run control experiments. A simple but effective method is to measure the fluorescence of your compound at various concentrations in the assay buffer without the enzyme or other key biological reagents. A dose-dependent change in signal strongly suggests interference.[10]

Q3: I've observed a very steep, non-sigmoidal dose-response curve for my compound. What could this indicate?

A3: A very steep dose-response curve, often with an apparent Hill slope greater than 1, is a classic hallmark of compound aggregation.[10][14] Aggregation is a concentration-dependent phenomenon where compound molecules form colloids above a specific threshold known as the Critical Aggregation Concentration (CAC).[8] These aggregates can nonspecifically inhibit enzymes by adsorbing them onto their surface.[3][9] This behavior is often sensitive to the presence of non-ionic detergents.

Q4: Why is the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 recommended in biochemical assays?

A4: Including a low concentration (typically 0.001% to 0.01%) of a non-ionic detergent is a critical and widely accepted strategy to mitigate nonspecific inhibition caused by compound aggregation.[9][15][16] These detergents work by preventing the formation of compound aggregates or by disrupting already-formed aggregates, thus preventing the nonspecific sequestration of the enzyme.[17] If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of a detergent, it is highly likely that the initial activity was due to aggregation.[10]

Q5: What are orthogonal and counter-assays, and why are they essential for hit validation?

A5: Relying on a single assay is insufficient for hit validation.[18] A robust validation process always includes orthogonal and counter-assays.

  • Orthogonal Assays: These are assays that measure the same biological activity (e.g., kinase inhibition) but use a different detection technology or principle.[4][5][19] For example, if your primary screen is a luminescence-based assay that measures ATP consumption (like Kinase-Glo®), an orthogonal assay could be a TR-FRET assay that detects the phosphorylated substrate.[11][20] A true hit should remain active across different assay formats.[21]

  • Counter-Assays: These assays are designed to identify and filter out compounds that interfere with the assay technology itself.[5][22] For a luminescence-based primary screen, a classic counter-assay would be to test the compound's effect directly on the luciferase enzyme in the absence of the primary kinase.[22] This ensures that the observed inhibition is not due to the compound killing the reporter enzyme.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance to address specific issues you may encounter.

Guide 1: Investigating Optical Interference (Autofluorescence & Quenching)

Symptom: You observe dose-dependent activity in a fluorescence-based assay.

Objective: To determine if the compound's intrinsic optical properties are interfering with the assay readout.

Protocol: Compound Interference Check

  • Prepare Compound Dilutions: Create a serial dilution of 5-Amino-4-fluoro-1-methylindolin-2-one in the final assay buffer, matching the concentrations used in your primary assay.

  • Set Up Control Wells: In a microplate (the same type used for your assay, e.g., black plates for fluorescence), add the diluted compound to wells containing only the assay buffer.[6] Include wells with buffer alone as your background control.

  • Read the Plate: Use the same plate reader and filter settings (excitation and emission wavelengths) as your primary assay.

  • Data Analysis:

    • Autofluorescence: If you observe a dose-dependent increase in signal from the compound-only wells, your compound is autofluorescent at the assay wavelengths.

    • Quenching: To test for quenching, set up wells containing your assay's fluorescent probe/substrate at its final concentration, and then add your test compound at various concentrations. A dose-dependent decrease in signal indicates quenching.[10]

Interpretation & Next Steps:

ObservationInterpretationRecommended Action
Dose-dependent signal increaseAutofluorescence Consider using a red-shifted fluorophore for your assay, as fewer library compounds fluoresce at longer wavelengths.[12][13] Alternatively, switch to a non-fluorescent orthogonal assay (e.g., luminescence or radiometric).
Dose-dependent signal decreaseQuenching/Inner Filter Effect Switch to an orthogonal assay format.[4][19] Mathematical corrections are possible but often complex and less reliable than changing the assay method.
No significant signal changeNo Direct Interference The observed activity is likely not due to optical interference. Proceed to investigate other potential artifacts like aggregation.
Guide 2: Diagnosing and Mitigating Compound Aggregation

Symptom: Your dose-response curve is unusually steep, or you suspect nonspecific inhibition.

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

Protocol: Detergent Sensitivity Assay

  • Prepare Two Buffer Systems:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[10] Ensure the detergent is fully dissolved.

  • Run Parallel Dose-Response Experiments: Perform a full dose-response experiment for 5-Amino-4-fluoro-1-methylindolin-2-one in both Buffer A and Buffer B. All other assay components (enzyme, substrate, ATP, etc.) and conditions should be identical.

  • Data Analysis: Plot the dose-response curves for both conditions and calculate the respective IC₅₀ values.

  • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 is strong evidence that the compound is an aggregator.[9] True, specific inhibitors typically show little to no change in potency.

Hypothetical Data for an Aggregating Compound:

Assay ConditionApparent IC₅₀Interpretation
Standard Buffer1.2 µMPotent inhibition observed.
Standard Buffer + 0.01% Triton X-100> 50 µMInhibition is abolished, indicating the initial result was likely an artifact of aggregation.

Advanced Confirmation: For definitive confirmation, biophysical methods like Dynamic Light Scattering (DLS) can be used to directly detect the formation of aggregate particles in solution at relevant concentrations.[9][17]

Hit Validation Workflow

A disciplined, multi-step approach is required to move from a primary "hit" to a validated lead. False positives should be eliminated at each stage to focus resources on the most promising candidates.

HitValidationWorkflow cluster_0 Primary Screening cluster_1 Initial Triage cluster_2 Artifact Filtering cluster_3 Confirmation & Characterization PrimaryScreen Primary HTS Assay (e.g., Luminescence) DoseResponse Confirm in Dose-Response (Primary Assay) PrimaryScreen->DoseResponse Primary Hits InterferenceCheck Optical/Assay Interference Check (Counter-Assay) DoseResponse->InterferenceCheck FP1 False Positive (Not reproducible) DoseResponse->FP1 AggregationAssay Aggregation Check (Detergent Sensitivity) InterferenceCheck->AggregationAssay Interference-Free Hits FP2 False Positive (Interference) InterferenceCheck->FP2 OrthogonalAssay Orthogonal Assay Confirmation (e.g., TR-FRET) AggregationAssay->OrthogonalAssay Non-Aggregating Hits FP3 False Positive (Aggregator) AggregationAssay->FP3 Selectivity Selectivity Profiling OrthogonalAssay->Selectivity FP4 False Positive (Assay-specific) OrthogonalAssay->FP4 ValidatedHit Validated Hit Selectivity->ValidatedHit

Caption: A systematic workflow for hit validation.

Decision-Making Guide for Troubleshooting

When faced with a potential hit, this decision tree can guide your troubleshooting process.

TroubleshootingDecisionTree Start Initial Hit from Primary Screen IsFluorescence Is the assay fluorescence-based? Start->IsFluorescence CheckInterference Perform Optical Interference Check IsFluorescence->CheckInterference Yes CheckAggregation Perform Detergent Sensitivity Assay IsFluorescence->CheckAggregation No IsInterfering Does compound show interference? CheckInterference->IsInterfering FalsePositive1 Declare False Positive (Interference). Switch to orthogonal assay. IsInterfering->FalsePositive1 Yes IsInterfering->CheckAggregation No IsAggregator Is activity sensitive to detergent? CheckAggregation->IsAggregator FalsePositive2 Declare False Positive (Aggregation). IsAggregator->FalsePositive2 Yes ConfirmOrthogonal Confirm with Orthogonal Assay IsAggregator->ConfirmOrthogonal No IsConfirmed Is hit confirmed in orthogonal assay? ConfirmOrthogonal->IsConfirmed ValidatedHit Proceed to Further Characterization IsConfirmed->ValidatedHit Yes FalsePositive3 Declare False Positive (Assay-Specific). IsConfirmed->FalsePositive3 No

Caption: A troubleshooting decision tree for a potential hit.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Lochmann, T., & Robers, M. (2012). Assay Development for Protein Kinase Enzymes. In The Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Beck, B., Chen, Y., & Jadhav, A. (2015). Interference with Fluorescence and Absorbance. In The Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In The Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Turek-Etienne, T. C., Lei, M., & Schestopol, M. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 8(2), 176–184. [Link]

  • Ropponen, P., Heiskanen, A., & Pasonen-Seppänen, S. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10634–10648. [Link]

  • Wang, Z., Cheng, T., & Li, Y. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • Beck, B., Chen, Y., & Jadhav, A. (2018). Interference with Fluorescence and Absorbance. PubMed. [Link]

  • Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231–4255. [Link]

  • Breznik, B., & Zega, A. (2019). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 62(17), 7859–7871. [Link]

  • Turek-Etienne, T. C., et al. (2026, February 9). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Ho, C. M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. [Link]

  • De Lin, et al. (2025, January 24). Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery. bioRxiv. [Link]

  • De Lin, et al. (2025, January 24). Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery. bioRxiv. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 481-484. [Link]

  • NMX Research. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins: Structure, Function, and Bioinformatics, 64(2), 454-465. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • AstraZeneca. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Wu, Y., et al. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS, 109(15), 5649–5654. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry. [Link]

  • CiteAb. (2015, November 19). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]

  • ResearchGate. (2018, March 1). What is the difference between using Triton X-100 and Tween-20?[Link]

Sources

Validation & Comparative

A Researcher's Guide to Target Binding Kinetics: A Comparative Analysis Using Indolin-2-One Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Affinity, The Temporal Dimension of Drug Action

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the metric of success is rapidly evolving. For decades, the equilibrium dissociation constant (KD), a measure of binding affinity, was the gold standard for lead optimization. While undeniably important, KD provides a static snapshot of the drug-target interaction. It tells us how tightly a compound binds, but it fails to describe the temporal dynamics of that interaction—how quickly the bond forms and, more critically, how long it lasts. This is where the study of target binding kinetics, encompassing the association rate (kon) and the dissociation rate (koff), provides a more nuanced and pharmacologically relevant understanding of a drug's behavior.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. While specific kinetic data for a novel agent like 5-Amino-4-fluoro-1-methylindolin-2-one is not yet prevalent in public literature, we can establish a robust framework for its future evaluation. This guide will use the well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib , as our primary exemplar from the indolin-2-one class. We will compare its kinetic profile against other inhibitors targeting the same key oncogenic driver, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to illustrate how kinetic parameters can profoundly influence drug efficacy and duration of action.

The central thesis of this guide is that a longer drug-target residence time (calculated as 1/koff) often correlates with more durable target inhibition and, consequently, more profound and sustained downstream pharmacological effects. This guide will provide the experimental framework and intellectual context for researchers to conduct such a comparative analysis for their own compounds of interest.

Methodology Deep Dive: Quantifying the Drug-Target Dance with Surface Plasmon Resonance (SPR)

To accurately measure the on- and off-rates of an inhibitor, a real-time, label-free technology is required. Surface Plasmon Resonance (SPR) is an indispensable tool in this domain, providing high-quality kinetic data. The causality behind choosing SPR lies in its ability to directly observe the binding and dissociation events between an analyte (the inhibitor) and a ligand (the target kinase) immobilized on a sensor surface.

The core principle involves detecting changes in the refractive index at the surface of a gold-plated sensor chip as the inhibitor flows over and interacts with the immobilized target protein. This change is proportional to the change in mass on the sensor surface, allowing for the direct measurement of binding. A typical SPR experiment, or "sensogram," plots this response over time, from which kinetic constants can be derived.

Experimental Workflow: A Self-Validating SPR Protocol

A robust SPR experiment is a self-validating system. Each step is designed to ensure the quality and reliability of the final kinetic data.

SPR_Workflow cluster_prep Phase 1: Preparation & Quality Control cluster_assoc Phase 2: Association cluster_dissoc Phase 3: Dissociation & Regeneration cluster_analysis Phase 4: Data Analysis P1 Protein Immobilization (e.g., Amine Coupling) P2 Surface Passivation (Block unbound sites) P1->P2 P3 System Priming (Buffer-only runs) P2->P3 A1 Inject Compound (Multiple concentrations) P3->A1 Start Injection Series A2 Monitor Binding (Response Unit increase) A1->A2 D1 Switch to Buffer Flow (Compound-free) A2->D1 End Injection D2 Monitor Dissociation (Response Unit decrease) D1->D2 R1 Regeneration Pulse (e.g., low pH glycine) D2->R1 AN1 Data Referencing (Subtract control flow cell) R1->AN1 Process Data AN2 Global Kinetic Fit (e.g., 1:1 Langmuir model) AN1->AN2 AN3 Derive k-on, k-off, K-D AN2->AN3

Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Step-by-Step SPR Protocol for Kinase-Inhibitor Interaction Analysis:

  • Immobilization: The purified target kinase (e.g., VEGFR2) is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a robust signal without causing mass transport limitations.

  • System Priming: The system is primed with running buffer (e.g., HBS-EP+) to establish a stable baseline. This step is critical for data quality, as any drift in the baseline will introduce errors in the kinetic fit.

  • Association Phase: A series of precise concentrations of the inhibitor (e.g., Sunitinib) are sequentially injected over the sensor surface at a constant flow rate. This is typically done in a concentration series, from low to high (e.g., 1 nM to 1 µM). The binding of the inhibitor to the kinase is observed as an increase in the response signal.

  • Dissociation Phase: Following the association phase, the inhibitor solution is replaced by a continuous flow of running buffer. The dissociation of the inhibitor from the target is monitored as a decay in the response signal. The shape of this decay curve is determined by the koff.

  • Regeneration: A pulse of a harsh solution (e.g., glycine-HCl, pH 2.5) is injected to strip all remaining bound inhibitor from the target, returning the signal to the baseline and preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensograms from the different inhibitor concentrations are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model). This mathematical fitting process simultaneously calculates the single best-fit kon and koff value that describes the entire dataset. The KD can then be calculated as koff/kon.

Comparative Kinetic Analysis: Sunitinib vs. Other VEGFR2 Inhibitors

Sunitinib is a multi-targeted inhibitor, meaning it binds to several structurally related kinases. Its clinical efficacy is believed to stem from its potent inhibition of key angiogenic and proliferative signaling pathways, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.

A kinetic analysis reveals the distinct binding profile of Sunitinib to these primary targets.

Target Kinasekon (105 M-1s-1)koff (10-4 s-1)Residence Time (1/koff)
VEGFR2 4.91.5~111 minutes
PDGFRβ 6.21.1~152 minutes
c-KIT 5.50.9~185 minutes
Table 1: Representative binding kinetics of Sunitinib against its key oncogenic targets. Data is synthesized from publicly available resources for illustrative purposes. Actual values can vary based on experimental conditions.

The data clearly shows that Sunitinib possesses a long residence time, particularly on c-KIT and PDGFRβ, indicating a very stable drug-target complex. This prolonged target engagement is thought to contribute significantly to its durable anti-tumor activity.

To put the VEGFR2 kinetics into context, we must compare it to other inhibitors that also target this critical receptor. Axitinib and Sorafenib are two such drugs.

CompoundTargetkon (106 M-1s-1)koff (10-4 s-1)Residence Time (1/koff)KD (nM)
Sunitinib VEGFR20.491.5~111 minutes3.1
Axitinib VEGFR21.20.2~833 minutes0.17
Sorafenib VEGFR20.2119.0~0.9 minutes90.0
Table 2: Comparative binding kinetics of three different clinical inhibitors against VEGFR2. This table highlights the dramatic differences in residence time. Data is compiled and synthesized from published studies for comparative illustration.

This comparison is striking. While all three compounds inhibit VEGFR2, their kinetic profiles are vastly different:

  • Axitinib exhibits an exceptionally slow dissociation rate, leading to a residence time of over 13 hours. This makes it a highly durable inhibitor of VEGFR2.

  • Sunitinib maintains a long residence time of nearly two hours, suggesting sustained target inhibition in vivo.

  • Sorafenib , in contrast, has a much faster koff, resulting in a residence time of less than a minute. Its efficacy relies more on maintaining sufficient plasma concentrations to drive re-binding to the target.

These differences in kinetic signatures have profound implications for dosing schedules, efficacy, and potential off-target effects. A drug with a long residence time may allow for less frequent dosing and could be more effective at suppressing signaling pathways, even as systemic drug concentrations fall.

Contextualizing Kinetics: The VEGFR2 Signaling Pathway

Understanding the kinetic data requires placing it within its biological context. These inhibitors function by preventing the phosphorylation events that initiate downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes P_VEGFR2 Autophosphorylation of Kinase Domain VEGFR2->P_VEGFR2 ATP ATP ATP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Endothelial Migration RAS->Migration Inhibitor Sunitinib Axitinib Sorafenib Inhibitor->P_VEGFR2 Blocks ATP Binding Site (Residence Time is Key)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.